A Technical Guide to 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: A Core Scaffold for Modern Drug Discovery
A Technical Guide to 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one: A Core Scaffold for Modern Drug Discovery
Abstract: The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to bind to a wide array of biological targets. This guide provides an in-depth technical overview of a key derivative, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, a heterocyclic compound that serves as a foundational building block for a new generation of therapeutics. We will explore its chemical structure, a validated synthetic pathway, and its significant role as a scaffold for developing potent and selective inhibitors for critical disease targets, including protein kinases and metabotropic glutamate receptors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in their research and development programs.
Core Chemical Identity
The precise identity of a chemical scaffold is paramount for reproducibility and regulatory purposes. 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is a bicyclic heteroaromatic compound characterized by a fused pyrazole and a partially saturated pyrimidine ring.
Structural Representation & Nomenclature
The formal name, 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one, describes a pyrazole ring fused at the 1 and 5 positions to a pyrimidine ring. The designations "6,7-dihydro" and "5(4H)-one" specify the saturation of the pyrimidine ring and the location of the ketone group, respectively.
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IUPAC Name: 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one
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Molecular Formula: C₆H₇N₃O
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Molecular Weight: 137.14 g/mol
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CAS Number: While a specific CAS number for the unsubstituted parent compound is not readily found in major databases, the core scaffold is widely cited in chemical literature. For reference, the closely related isomer 6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one has the CAS number 951626-38-3.[1]
Physicochemical Properties (Predicted)
Quantitative data on the parent compound is sparse; however, computational models provide valuable predictive insights for experimental design.
| Property | Predicted Value | Source |
| Molecular Weight | 137.14 g/mol | PubChem |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 0 | PubChem |
| Exact Mass | 137.058911855 Da | PubChem[1] |
| Topological Polar Surface Area | 46.9 Ų | PubChem[1] |
These properties suggest the compound is relatively polar and has low lipophilicity, which are important considerations for solubility and permeability in biological systems.
Synthesis and Characterization
The synthesis of the pyrazolo[1,5-a]pyrimidine core is well-established and typically involves the cyclocondensation of a 3-aminopyrazole with a β-dicarbonyl compound or its equivalent.[2] This approach offers high regioselectivity and is amenable to various substitutions, making it a robust method for generating diverse chemical libraries.
General Synthetic Workflow
The most common and efficient synthesis involves the reaction of 3-aminopyrazole with an acrylic acid derivative, such as ethyl acrylate, under reflux conditions. This reaction proceeds via a Michael addition followed by an intramolecular cyclization and dehydration.
Caption: General workflow for the synthesis of the pyrazolo[1,5-a]pyrimidine core.
Detailed Experimental Protocol
This protocol describes a standard procedure for the synthesis of the target compound.
Materials:
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3-Aminopyrazole (1.0 eq)
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Ethyl acrylate (1.1 eq)
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Glacial Acetic Acid (as solvent)
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Ethanol (for recrystallization)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-aminopyrazole and glacial acetic acid. Stir the mixture until the solid is fully dissolved.
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Addition of Reagent: Add ethyl acrylate dropwise to the stirring solution at room temperature.
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Reflux: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy for the cyclization and dehydration steps, driving the reaction to completion.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form. If not, slowly pour the reaction mixture into ice-cold water to induce precipitation.
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Isolation: Collect the solid product by vacuum filtration and wash with cold water.
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Purification: Recrystallize the crude product from hot ethanol to yield the pure 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one as a solid.
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Characterization: Confirm the structure and purity of the final product using standard analytical techniques.
Analytical Characterization
A self-validating protocol requires rigorous confirmation of the product's identity and purity.
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¹H NMR (Nuclear Magnetic Resonance): Provides information on the proton environment. Expect characteristic peaks for the pyrazole ring protons and the aliphatic protons of the dihydropyrimidine ring.
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¹³C NMR: Confirms the carbon skeleton of the molecule, including the carbonyl carbon.
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Mass Spectrometry (MS): Determines the molecular weight of the compound, confirming the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass.
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Infrared (IR) Spectroscopy: Identifies functional groups, most notably a strong absorption band for the C=O (ketone) stretch.
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Elemental Analysis: Determines the percentage composition of C, H, and N, which should match the calculated values for the molecular formula C₆H₇N₃O.
Biological Significance and Applications
The true value of the 6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one scaffold lies in its remarkable versatility as a template for drug design. Derivatives have shown potent activity against a wide range of targets.
Protein Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer.[3] The pyrazolo[1,5-a]pyrimidine core is a highly effective ATP-competitive scaffold.[3]
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Pim-1 Kinase: Derivatives have been developed as potent Pim-1 inhibitors, an attractive target in oncology due to its role in cell growth and survival.[4]
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EGFR, B-Raf, MEK: The scaffold has been used to create inhibitors targeting key kinases in pathways like the MAPK/ERK pathway, which is critical in melanoma and non-small cell lung cancer.[3]
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KDM5 Histone Demethylases: Optimized pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have yielded potent and orally bioavailable inhibitors of KDM5 histone demethylases, which are epigenetic targets in cancer therapy.[5]
Caption: The pyrazolo[1,5-a]pyrimidine scaffold as a versatile kinase inhibitor.
Central Nervous System (CNS) Modulation
The scaffold is also prominent in neuropharmacology, particularly in modulating glutamate and GABA receptor systems.
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mGluR2 Negative Allosteric Modulators (NAMs): The closely related 6,7-dihydropyrazolo[1,5-a]pyrazin -4(5H)-one core has been extensively optimized to create potent and selective NAMs of the metabotropic glutamate receptor 2 (mGluR2).[6][7] These modulators are being investigated for treating cognitive deficits and mood disorders.[7][8]
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GABAergic Activity: Some derivatives are known to modulate GABAergic activity, which is a key mechanism for controlling neuronal excitability, suggesting potential applications as anticonvulsants.[2]
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Potassium Channel Activation: Pyrazolo[1,5-a]pyrimidin-7(4H)-ones have been identified as novel activators (openers) of KCNQ2/3 potassium channels, which are important targets for treating epilepsy and other disorders of neuronal hyperexcitability.[9]
Other Therapeutic Areas
The scaffold's utility extends to various other fields:
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Anti-inflammatory: Derivatives have been designed as inhibitors of COX and 15-LOX enzymes, which are involved in the inflammatory cascade.[10]
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Antimicrobial and Antiviral: The pyrazolo[1,5-a]pyrimidine structure is present in compounds with documented antimicrobial and antiviral properties.[11][12]
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Antidiabetic: Certain derivatives act as potent α-glucosidase inhibitors, a mechanism for managing type 2 diabetes.[12]
Conclusion and Future Outlook
6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one is more than just a chemical entity; it is a validated starting point for the discovery of novel therapeutics. Its synthetic tractability allows for the creation of large, diverse libraries, while its inherent ability to interact with key biological targets has cemented its status as a privileged scaffold. Challenges such as improving drug selectivity and bioavailability persist, but ongoing research into structure-activity relationships (SAR) and the application of modern synthetic methods continue to unlock the full potential of this remarkable chemical core.[3] Future work will undoubtedly focus on fine-tuning derivatives for enhanced potency, reduced off-target effects, and improved pharmacokinetic profiles, paving the way for new clinical candidates across oncology, neuropharmacology, and beyond.
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